molecular formula C22H23N3O3S B2447519 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1105211-48-0

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2447519
M. Wt: 409.5
InChI Key: KXSGGZVMTDDGMI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a methoxybenzyl group, which is a common moiety in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving boronic esters . Protodeboronation of pinacol boronic esters has been reported as a method for creating similar structures .

Scientific Research Applications

Synthesis and Biological Activity

Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives similar in structure to the compound of interest. These compounds were evaluated for their analgesic and anti-inflammatory activities, demonstrating significant COX-2 inhibition and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Properties

Research by Krátký, Vinšová, & Stolaříková (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives for their antimicrobial properties against bacteria, mycobacteria, and fungi. The study highlights the potential of such compounds in addressing antimicrobial resistance (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Al-Sanea et al. (2020) designed, synthesized, and evaluated 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer activity. One compound exhibited significant inhibition against several cancer cell lines, suggesting the therapeutic potential of such compounds in cancer treatment (Al-Sanea, Parambi, & Shaker et al., 2020).

properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15(17-8-4-3-5-9-17)23-20(26)12-18-13-21(27)25-22(24-18)29-14-16-7-6-10-19(11-16)28-2/h3-11,13,15H,12,14H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSGGZVMTDDGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide

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